2-Methylpropionic-d7 acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

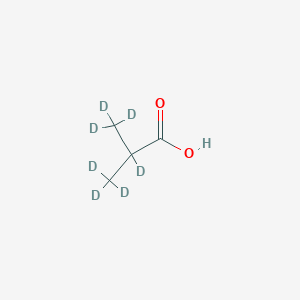

2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3,2D3,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNPFQTWMSNSAP-YYWVXINBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440605 | |

| Record name | Isobutyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223134-74-5 | |

| Record name | Isobutyric-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 223134-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpropionic-d7 Acid: Properties and Applications in Advanced Research

Introduction: Beyond the Molecule

In the landscape of modern drug discovery and metabolic research, precision and reliability are paramount. Stable isotope-labeled (SIL) compounds are cornerstone tools that enable this precision, and among them, 2-Methylpropionic-d7 acid stands out for its utility and versatility. This guide moves beyond a simple datasheet to provide an in-depth, field-proven perspective on the chemical properties, synthesis, and critical applications of this deuterated analogue. As researchers, scientists, and drug development professionals, understanding not just the what but the why behind its use is critical for robust experimental design and data interpretation.

This compound is the isotopically enriched form of isobutyric acid, where seven hydrogen atoms have been replaced by deuterium. This seemingly subtle modification imparts profound analytical advantages without significantly altering the fundamental chemical reactivity, making it an indispensable tool in quantitative bioanalysis and metabolic pathway investigation.

Core Chemical & Physical Properties

The efficacy of a SIL compound is rooted in its near-identical physical behavior to its non-labeled counterpart. The primary distinction lies in its mass, which is the basis for its analytical detection. Key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoic acid | [1] |

| Synonyms | Isobutyric-d7 Acid, 2-Methylpropanoic-d7 Acid | [2] |

| CAS Number | 223134-74-5 | [3] |

| Molecular Formula | C₄HD₇O₂ | [4] |

| Molecular Weight | 95.15 g/mol | [4] |

| Physical Form | Liquid | [3] |

| Melting Point | ~ -47 °C (for non-deuterated form) | [4] |

| Boiling Point | ~ 153-154 °C (for non-deuterated form) | [4] |

| Isotopic Enrichment | Typically ≥98 atom % D | [2] |

Note: Physical constants like melting and boiling points are cited for the unlabeled analogue, as they are not expected to differ significantly.

Synthesis and Isotopic Labeling

The synthesis of deuterated compounds is a specialized field. For a molecule like this compound, a common and efficient strategy involves hydrogen/deuterium (H/D) exchange followed by decarboxylation of a suitable precursor, such as a substituted malonic acid.[5] This approach ensures high levels of deuterium incorporation across all non-labile positions.

Conceptual Synthesis Protocol: H/D Exchange & Decarboxylation

This protocol is a representative, generalized method. The choice of specific reagents and conditions may vary.

-

Precursor Selection: Begin with a suitable precursor like dimethylmalonic acid.

-

H/D Exchange: The enolizable alpha-hydrogens of the precursor are exchanged for deuterium. This is typically achieved by heating the precursor in heavy water (D₂O), often with a base or acid catalyst to facilitate the exchange.

-

Decarboxylation: The now-deuterated malonic acid derivative is heated, causing it to lose a molecule of CO₂, yielding the final α-deuterated carboxylic acid.

-

Purification: The product is isolated and purified, typically through distillation or chromatography, to remove any residual starting material or byproducts.

-

Quality Control: The final product's identity, isotopic enrichment, and chemical purity are confirmed using NMR and Mass Spectrometry (see Section 4).

The causality behind this choice of pathway is its efficiency and the accessibility of D₂O as the deuterium source. It allows for the introduction of deuterium at a late stage, which is often more cost-effective than starting with complex deuterated building blocks.[6]

The Scientific Rationale: Why Deuterium Matters

The substitution of hydrogen with deuterium provides two powerful advantages in a research context: its utility as a "heavy" internal standard for mass spectrometry and its ability to influence reaction rates, known as the Kinetic Isotope Effect (KIE).

The Gold Standard Internal Standard for Quantitative Bioanalysis

In quantitative liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is added at a known concentration to every sample, calibrator, and quality control.[7] Its purpose is to correct for variability during the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[8][9]

A SIL internal standard like this compound is considered the "gold standard" for its non-deuterated analyte (isobutyric acid) for several reasons:[10][11]

-

Co-elution: It has virtually identical physicochemical properties, meaning it elutes at the same time as the analyte from the LC column.

-

Identical Chemical Behavior: It experiences the same extraction recovery and ionization efficiency as the analyte.

-

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the +7 Dalton mass shift.

By calculating the peak area ratio of the analyte to the SIL-IS, any variations that affect both molecules are normalized, leading to highly accurate and precise quantification.[12]

Probing and Modulating Metabolism: The Kinetic Isotope Effect (KIE)

The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[13] Consequently, breaking a C-D bond requires more energy and proceeds at a slower rate than breaking a C-H bond. This phenomenon is the Kinetic Isotope Effect (KIE).[14]

In drug development, many metabolic transformations, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the rate-limiting cleavage of a C-H bond.[15][16][17] By strategically replacing hydrogen with deuterium at a known metabolic "soft spot," the rate of metabolism at that position can be significantly reduced.[18][19] This can lead to:

-

Improved Pharmacokinetic Profile: A longer drug half-life, potentially allowing for lower or less frequent dosing.

-

Redirected Metabolism: Shifting metabolism away from the formation of a toxic or reactive metabolite.

-

Mechanism Elucidation: Using KIE as a tool to determine if C-H bond cleavage is the rate-limiting step in an enzymatic reaction.

Quality Control & Analytical Characterization

Ensuring the identity, purity, and isotopic enrichment of this compound is a critical, self-validating step before its use in any application. A multi-technique approach is mandatory for comprehensive characterization.[20]

Identity and Isotopic Enrichment via Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the gold standard for confirming the successful incorporation of deuterium.

-

¹H NMR (Proton NMR): In a highly deuterated sample (>98%), the proton signals corresponding to the methyl and methine groups of isobutyric acid should be almost entirely absent. The residual proton signals can be integrated to provide a preliminary measure of isotopic enrichment.

-

²H NMR (Deuterium NMR): This is a direct method to confirm the presence and location of deuterium atoms.[21][22] The spectrum will show peaks at chemical shifts analogous to those in the ¹H NMR spectrum of the unlabeled compound, confirming that deuteration occurred at the correct positions.

-

Quantitative NMR (qNMR): For assessing chemical purity, qNMR is a powerful primary method.[23][24] By adding a certified internal standard of known purity (e.g., maleic anhydride) to a precisely weighed sample of the deuterated acid, the absolute purity of the analyte can be determined by comparing the integral ratios of their respective signals, without needing a reference standard of the analyte itself.[25][26]

Purity and Mass Verification via Mass Spectrometry (MS)

MS provides orthogonal confirmation of the compound's identity and purity.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Expected Molecular Ion: The molecular ion peak ([M]⁺ or [M-H]⁻) should correspond to the mass of the deuterated molecule (95.15 g/mol ). For the non-deuterated isobutyric acid, the molecular ion has an m/z of 88.[27]

-

Fragmentation Pattern: The fragmentation pattern will be similar to isobutyric acid but with mass shifts corresponding to the deuterated fragments. For example, the loss of a methyl group in isobutyric acid results in a fragment at m/z 73 ([M-15]⁺). In this compound, the loss of a trideuteriomethyl group (-CD₃) would result in a fragment at m/z 77 ([M-18]⁺). Analyzing these fragments confirms the location of the deuterium labels.[28]

Experimental Protocol: Purity & Identity Verification

-

Sample Preparation (qNMR): Accurately weigh ~10 mg of this compound and ~10 mg of a certified qNMR internal standard (e.g., dimethyl sulfone) into an NMR tube. Add a suitable deuterated solvent (e.g., Chloroform-d) and dissolve completely.

-

qNMR Acquisition: Acquire a ¹H NMR spectrum using quantitative parameters: a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and a 90° pulse angle.

-

qNMR Analysis: Process the spectrum. Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate purity using the standard qNMR equation, accounting for molecular weights, number of protons, and masses.

-

Sample Preparation (MS): Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent (e.g., methanol/water for LC-MS).

-

MS Acquisition: Infuse the sample directly or analyze via LC-MS. Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

-

MS/MS Acquisition: Perform a product ion scan on the molecular ion to generate a fragmentation spectrum.

-

Data Interpretation: Confirm that the observed molecular ion mass matches the theoretical mass. Analyze the fragmentation pattern to verify the structure and location of the deuterium labels by comparing it to the known fragmentation of isobutyric acid.

Conclusion

This compound is far more than a simple chemical reagent; it is a precision tool that enables higher standards of data quality in complex biological and chemical systems. Its role as an ideal internal standard ensures accuracy in quantitative bioanalysis, a cornerstone of pharmaceutical development and clinical research. Furthermore, the principles of the kinetic isotope effect, which this molecule embodies, offer profound insights into metabolic pathways and provide a strategic avenue for designing safer, more effective therapeutics. A thorough understanding and rigorous analytical characterization of this and similar deuterated compounds are essential for any researcher aiming to produce reliable, high-impact scientific data.

References

-

Guengerich, F. P. (2009). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 547, 259–267.

-

Gant, T. G. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404.

-

Guengerich, F. P. (2016). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. ACS Publications.

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407.

-

Guengerich, F. P., & Bell, L. C. (2016). Evaluation of Cytochrome P450 Mechanism and Kinetics Using Kinetic Deuterium Isotope Effects. Biochemistry, 36(50), 15906-15912.

-

Rasmussen, T., & Le, J. C. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144.

-

Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Clarivate.

-

Guengerich, F. P. (1997). Evaluation of Cytochrome P450 Mechanism and Kinetics Using Kinetic Deuterium Isotope Effects. Biochemistry, 36(50), 15906-15912.

-

Wikipedia. (n.d.). Deuterium NMR. Wikipedia.

-

Wang, J., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science, 12(18), 6343-6348.

-

BenchChem. (n.d.). The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers and Drug Development Professionals. BenchChem.

-

Rolston, J. H., & Gale, K. L. (1973). Deuterium isotope exchange between carboxylic acids and hydrogen. The Journal of Chemical Physics, 58(5), 2068-2072.

-

Ingenza Ltd. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza Ltd.

-

ResolveMass Laboratories Inc. (2024). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc..

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.

-

Rolston, J. H., & Gale, K. L. (1973). Deuterium isotope exchange between carboxylic acids and hydrogen. AIP Publishing.

-

ResearchGate. (n.d.). Synthesis of α‐deuterio carboxylic acid derivatives. ResearchGate.

-

Odo, T. O., et al. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Scientific Innovation, VI(VIII), 143-147.

-

ResolveMass Laboratories Inc. (2024). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc..

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc..

-

Wang, J., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. RSC Publishing.

-

Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR. Tokyo Chemical Industry UK Ltd..

-

Sigma-Aldrich. (2004). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. Sigma-Aldrich.

-

Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.

-

Wang, J., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science, 12(18), 6343-6348.

-

Uttry, A., & van Gemmeren, M. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv.

-

PharmiWeb.com. (2024). Internal Standards for Protein Quantification by LC-MS/MS. PharmiWeb.com.

-

Metanotomics. (n.d.). How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples?. Metanotomics.

-

Korea Science. (n.d.). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. Korea Science.

-

Zhang, X., et al. (2019). Deuteration of Formyl Groups via a Catalytic Radical H/D Exchange Approach. ACS Catalysis, 9(12), 11524–11529.

-

Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry. Thermo Fisher Scientific.

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry.

-

National Cancer Institute. (n.d.). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. National Cancer Institute.

-

Mylott, W. R. Jr. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1645-1648.

-

Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. University of Illinois Chicago.

-

Nanalysis. (n.d.). Quantitative NMR (qNMR). Nanalysis.

-

YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube.

-

Patsnap Eureka. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

ChemicalBook. (n.d.). This compound. ChemicalBook.

-

Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich.

-

Google Patents. (n.d.). CN105753693B - The synthetic method of 2 methylpropanoic acids. Google Patents.

-

ChemicalBook. (n.d.). This compound Properties. ChemicalBook.

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.

-

SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer.

-

NIST. (n.d.). Propanoic acid, 2-methyl-. NIST WebBook.

-

CDN Isotopes. (n.d.). This compound. CDN Isotopes.

Sources

- 1. This compound | 223134-74-5 [amp.chemicalbook.com]

- 2. cdnisotopes.com [cdnisotopes.com]

- 3. This compound | 223134-74-5 [sigmaaldrich.com]

- 4. This compound | 223134-74-5 [chemicalbook.com]

- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00528F [pubs.rsc.org]

- 7. How to Quantify Desired Substances Using Internal Standard Method in Liquid Chromatography-Mass Spectrometry Without Standard Samples? [en.biotech-pack.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. Portico [access.portico.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Kinetic deuterium isotope effects in cytochrome P450 oxidation reactions | CoLab [colab.ws]

- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis -Journal of the Korean Magnetic Resonance Society | Korea Science [koreascience.kr]

- 24. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 25. pubsapp.acs.org [pubsapp.acs.org]

- 26. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]

- 27. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 28. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to 2-Methylpropionic-d7 Acid for Advanced Research Applications

Abstract: This technical guide provides an in-depth exploration of 2-Methylpropionic-d7 acid, a deuterated isotopologue of isobutyric acid, designed for researchers, scientists, and professionals in drug development and metabolic research. The document elucidates the core physicochemical properties, synthesis and purity verification, detailed analytical protocols, and significant applications of this stable isotope-labeled compound. By integrating established scientific principles with practical, field-proven insights, this guide serves as an authoritative resource for leveraging this compound in demanding research environments.

Introduction: The Scientific Imperative of Stable Isotope Labeling

In the landscape of modern biomedical and pharmaceutical research, stable isotope-labeled compounds are not merely tools but cornerstones of precision and accuracy. The substitution of protium (¹H) with its heavier, stable isotope deuterium (²H or D) creates molecules that are chemically analogous to their native counterparts but physically distinct in mass. This mass difference, detectable by mass spectrometry, allows this compound to function as an ideal internal standard for quantitative analyses and as a tracer in metabolic flux studies. Its application is particularly critical in understanding the metabolism of branched-chain amino acids (BCAAs) and in the accurate quantification of endogenous isobutyric acid, a metabolite implicated in gut health and various metabolic diseases[1][2].

Core Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its correct handling, storage, and application in experimental settings.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Synonyms | Isobutyric-d7 acid, [²H₇]-Isobutyric acid | [3][4] |

| Chemical Formula | C₄HD₇O₂ | [3] |

| Molecular Weight | 95.15 g/mol | [4] |

| CAS Number | 223134-74-5 | [4] |

| Appearance | Colorless Liquid | [4] |

| Melting Point | -47 °C | [3] |

| Boiling Point | 153-154 °C | [3] |

| Density | ~1.024 g/mL at 25 °C | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

The physical properties are nearly identical to unlabeled isobutyric acid, with the significant distinction being the increased molecular weight due to the seven deuterium atoms. This mass shift is the critical feature that enables its discrimination in mass spectrometry-based assays.

Synthesis and Quality Assurance: A Self-Validating System

The utility of a deuterated standard is directly proportional to its isotopic and chemical purity. The synthesis of this compound is designed to maximize deuterium incorporation and minimize impurities.

Synthesis Pathway

A common and efficient method for the synthesis of this compound involves the catalytic deuteration of a suitable precursor, such as isobutyric anhydride, followed by hydrolysis.

Figure 1: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis: Isobutyric anhydride is an effective starting material due to the reactivity of the α-hydrogens and methyl hydrogens.[5][6][7][8] A heterogeneous catalyst like palladium on carbon (Pd/C) is employed to facilitate the exchange of hydrogen atoms with deuterium from D₂ gas. The subsequent hydrolysis with heavy water (D₂O) is a critical step to ensure the carboxylic acid proton is also exchanged for a deuterium atom, thereby achieving the desired d7 labeling.

Verification of Isotopic and Chemical Purity

The trustworthiness of experimental results hinges on the validated purity of the internal standard. This is a two-fold verification process:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A proton NMR spectrum should show the absence or significant attenuation of signals corresponding to the methyl protons (typically around 1.2 ppm) and the methine proton (around 2.6 ppm) of isobutyric acid.[9] The only significant proton signal might be a very broad peak for the carboxylic acid proton if any residual H₂O is present.

-

¹³C NMR: The carbon signals will be present, but due to the coupling with deuterium (a spin-1 nucleus), the signals will appear as multiplets, and their chemical shifts may be slightly altered compared to the unlabeled compound.[10]

-

-

Mass Spectrometry (MS):

-

The mass spectrum provides definitive confirmation of the mass increase due to deuteration. For the unlabeled isobutyric acid, the molecular ion ([M]⁺) peak is at m/z 88.[11] For this compound, the molecular ion peak should be observed at m/z 95. The relative intensities of peaks at m/z 88 through 94 should be minimal, confirming high isotopic enrichment.

-

Experimental Protocol: Quantification of Isobutyric Acid in Biological Matrices via GC-MS

This compound is ideally suited as an internal standard for the quantification of endogenous isobutyric acid in complex samples like plasma or serum. The following protocol outlines a robust GC-MS workflow.

Rationale for Derivatization

Short-chain fatty acids like isobutyric acid are polar and not sufficiently volatile for direct GC-MS analysis.[1][12] Derivatization is essential to convert the carboxylic acid group into a less polar, more volatile, and thermally stable ester or silyl derivative, which improves chromatographic peak shape and sensitivity.[1][13]

Figure 2: A validated workflow for isobutyric acid quantification using a deuterated internal standard.

Step-by-Step Methodology

-

Sample Preparation:

-

To a 50 µL aliquot of serum or plasma, add a known amount (e.g., 10 µL of a 100 µM solution) of this compound in a suitable solvent (e.g., acetonitrile).[14]

-

Add 100 µL of cold acetonitrile to precipitate proteins. Vortex vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

-

Extraction:

-

Acidify the supernatant with a small volume of HCl to protonate the carboxylic acids.

-

Perform a liquid-liquid extraction by adding a water-immiscible organic solvent like ethyl acetate or hexane, vortexing, and collecting the organic layer. Repeat the extraction to ensure quantitative recovery.

-

-

Derivatization (Example with PFBBr):

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of acetonitrile.

-

Add the derivatizing agent, pentafluorobenzyl bromide (PFBBr), and a catalyst such as diisopropylethylamine (DIPEA).[15]

-

Heat the mixture (e.g., at 60°C for 30-60 minutes) to form the PFB esters.[14][15]

-

After cooling, the sample is ready for injection.

-

-

GC-MS Analysis:

-

GC Column: A mid-polarity column, such as one with a wax or a 5% phenyl-methylpolysiloxane stationary phase, is typically used.[12]

-

Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

-

Oven Program: A temperature gradient is used to separate the analytes, for example, starting at 80°C and ramping up to 240°C.[12]

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic fragment ions for the derivatized isobutyric acid and the derivatized this compound. For example, monitor the molecular ion or a prominent fragment ion for the analyte and the corresponding ion shifted by +7 m/z units for the internal standard.

-

-

Quantification:

-

A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled isobutyric acid and a constant concentration of the this compound internal standard.

-

The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

-

The concentration of isobutyric acid in the unknown samples is determined from this calibration curve.

-

Key Applications in Research and Development

Gold Standard Internal Standard in Clinical Diagnostics

The near-identical chemical and physical properties of this compound to its endogenous counterpart ensure that it behaves similarly during sample extraction, derivatization, and chromatographic separation.[1] This co-elution corrects for matrix effects and variations in ionization efficiency, leading to highly accurate and precise quantification of isobutyric acid, which is a potential biomarker for gut dysbiosis and metabolic disorders.[2][16]

Tracer in Metabolic Flux Analysis

This compound can be introduced into cellular or whole-organism systems as a metabolic tracer.[17] By tracking the incorporation of deuterium into downstream metabolites, researchers can elucidate the pathways of branched-chain amino acid catabolism.[2][18][19] This is crucial for studying inborn errors of metabolism and understanding the metabolic reprogramming that occurs in diseases like cancer and diabetes.

Conclusion

This compound is a sophisticated and indispensable tool for high-level scientific inquiry. Its robust physicochemical properties, coupled with well-defined synthesis and analytical protocols, provide the foundation for its role as a gold-standard internal standard and a precise metabolic tracer. The methodologies and principles detailed in this guide underscore the importance of scientific integrity and a deep understanding of the underlying chemistry to achieve reliable, reproducible, and impactful research outcomes.

References

- BenchChem. (2025). Application Notes: Quantitative Analysis of Isobutyric Acid in Biological Samples using GC-MS. BenchChem.

- Stoff, L., et al. (2019). Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. PubMed Central.

- ResearchGate. (n.d.). Branched-Chain Amino Metabolism.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid.

- ResearchGate. (n.d.). Recent studies on whole body branched-chain amino acid metabolism in human (patho)physiological states: a comparison between concentration and flux measurements.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.

- Sigma-Aldrich. (n.d.). Isobutyric anhydride 0.97 2-Methylpropionic anhydride. Sigma-Aldrich.

- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)

- Shimadzu. (n.d.).

- Zenkevich, I. G. (n.d.).

- Sigma-Aldrich. (n.d.). Isobutyric anhydride 0.97 2-Methylpropionic anhydride. Sigma-Aldrich.

- Wikipedia. (n.d.). Isobutyric anhydride. Wikipedia.

- Sakai, T. (2012). Application News: Quantitative Analysis of Short-Chain Fatty Acids in Human Plasma Samples Using GC-MS. Shimadzu.

- ChemicalBook. (2025). This compound | 223134-74-5. ChemicalBook.

- CDN Isotopes. (n.d.). This compound. CDN Isotopes.

- Steinhauser, M. L., et al. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. PubMed Central.

- CymitQuimica. (n.d.). CAS 97-72-3: Isobutyric anhydride. CymitQuimica.

- Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs)

- Emami, H., et al. (2023). Branched‐Chain Amino Acids in Computed Tomography–Defined Adipose Depots and Coronary Artery Disease: A PROMISE Trial Biomarker Substudy. PubMed Central.

- FooDB. (2010). Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000026). HMDB.

- NIST. (n.d.). Propanoic acid, 2-methyl-, 2-methylpropyl ester. NIST WebBook.

- ChemicalBook. (n.d.). 2,2-Bis(hydroxymethyl)propionic acid(4767-03-7) 1H NMR spectrum. ChemicalBook.

- Clearsynth. (n.d.). 2-Methylpropionic Acid-d7 | CAS No. 223134-74-5. Clearsynth.

- ResearchGate. (2023). Why is there low signals for PFBBr derivatised-d7 butyric acid in GCMS using EI mode?.

- SciELO. (2023). Article. SciELO.

- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 223134-74-5 [chemicalbook.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. イソ酪酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 异丁酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Isobutyric anhydride - Wikipedia [en.wikipedia.org]

- 8. CAS 97-72-3: Isobutyric anhydride | CymitQuimica [cymitquimica.com]

- 9. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. shimadzu.com [shimadzu.com]

- 13. diverdi.colostate.edu [diverdi.colostate.edu]

- 14. researchgate.net [researchgate.net]

- 15. lipidmaps.org [lipidmaps.org]

- 16. Branched‐Chain Amino Acids in Computed Tomography–Defined Adipose Depots and Coronary Artery Disease: A PROMISE Trial Biomarker Substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Quintessential Guide to 2-Methylpropionic-d7 Acid in Advanced Bioanalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Standard – The Role of Isotopic Labeling in Precision Bioanalysis

In the landscape of modern drug development and metabolic research, the demand for analytical precision and accuracy is paramount. The quantification of endogenous molecules and xenobiotics in complex biological matrices presents a significant challenge due to inherent variabilities in sample preparation and instrumental analysis. It is in this context that stable isotope-labeled internal standards (SIL-IS) have become the cornerstone of robust bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1][2] 2-Methylpropionic-d7 acid (CAS Number: 223134-74-5), a deuterated analog of isobutyric acid, exemplifies the utility of such standards. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its critical application as an internal standard in regulated bioanalysis, offering field-proven insights into methodology and data interpretation.

Physicochemical Properties and Isotopic Profile

This compound, also known as isobutyric-d7 acid, is chemically identical to its endogenous counterpart, 2-methylpropionic acid (isobutyric acid), with the exception of the substitution of seven hydrogen atoms with their heavier, stable isotope, deuterium.[3][4] This isotopic enrichment results in a molecular weight increase of approximately 7 Da, a shift that is readily discernible by mass spectrometry, yet it imparts negligible changes to the molecule's physicochemical properties such as polarity, solubility, and chromatographic retention time under typical reversed-phase LC conditions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 223134-74-5 | [3][6] |

| Molecular Formula | C₄HD₇O₂ | [4] |

| Molecular Weight | 95.15 g/mol | [3] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 153-154 °C (for non-labeled) | [6] |

| Melting Point | -47 °C (for non-labeled) | [6] |

| Isotopic Enrichment | Typically ≥98 atom % D | [3] |

The high isotopic purity is a critical attribute, as it minimizes the potential for "cross-talk" or interference from the internal standard at the mass-to-charge ratio (m/z) of the unlabeled analyte.[1]

Synthesis and Quality Control: Ensuring the Integrity of the Standard

The synthesis of this compound is a multi-step process that requires careful control to achieve high isotopic enrichment and chemical purity. While specific proprietary methods may vary, a common approach involves the use of deuterated starting materials and reagents. One plausible synthetic route is the deuteration of a suitable precursor, such as a malonic acid derivative, followed by chemical modification to yield the final product. For instance, a general method for producing α-deuterated carboxylic acids involves the hydrogen/deuterium exchange and subsequent decarboxylation of corresponding malonic acids in the presence of deuterium oxide (D₂O).[7] Another approach could involve late-stage β-C(sp³)–H deuteration of the carboxylic acid using a suitable catalyst and a deuterated solvent.[8][9]

Causality in Synthesis: The choice of synthetic route is dictated by the desired labeling pattern and the need to avoid isotopic scrambling. The use of deuterated solvents and reagents in key steps ensures the efficient incorporation of deuterium at specific positions.

Quality Control: Post-synthesis, the compound undergoes rigorous quality control to confirm its identity, chemical purity, and isotopic enrichment. This is typically achieved through a combination of:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the absence of protonated impurities. Deuterium NMR (²H NMR) can be used to confirm the positions of deuterium labeling.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to verify the exact mass and confirm the isotopic distribution.

-

Chromatography (GC/LC): Purity is assessed by gas or liquid chromatography, often coupled with mass spectrometry, to detect any chemical impurities.

A Certificate of Analysis (CoA) from a reputable supplier will provide detailed information on these quality attributes.[4]

The Role in Bioanalysis: A Self-Validating System for Accurate Quantification

The primary application of this compound is as an internal standard for the quantification of isobutyric acid and other short-chain fatty acids (SCFAs) in biological matrices such as plasma, serum, urine, and fecal extracts.[10][11][12] Isobutyric acid is a product of gut microbial fermentation of the amino acid valine and is of increasing interest as a biomarker in various physiological and pathological states.[9]

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis by regulatory agencies like the U.S. Food and Drug Administration (FDA) due to its ability to compensate for various sources of error.[13][14][15]

The Causality of Superior Performance:

-

Co-elution: this compound co-elutes with the endogenous analyte during chromatography, meaning they experience the same chromatographic conditions and potential for loss.[5]

-

Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification. As the SIL-IS has virtually identical physicochemical properties to the analyte, it is affected by matrix effects in the same way. By calculating the ratio of the analyte response to the IS response, these effects are normalized, leading to a more accurate measurement.[2][16]

-

Compensation for Sample Preparation Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or derivatization are accounted for, as both the analyte and the IS will be lost to a similar extent.

This inherent ability to correct for analytical variability makes the method a self-validating system, a cornerstone of trustworthy bioanalytical data.

Experimental Protocol: Quantification of Isobutyric Acid in Human Plasma using LC-MS/MS

This protocol outlines a typical bioanalytical method for the quantification of isobutyric acid in human plasma, employing this compound as an internal standard. This method is based on principles described in the scientific literature for SCFA analysis.[10][17][18]

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve isobutyric acid in a suitable solvent (e.g., methanol).

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation and Derivatization):

-

To 50 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution.

-

Add 150 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Derivatization: Due to the poor retention and ionization of SCFAs in reversed-phase LC-MS, derivatization is often employed. A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group.[12] The derivatization procedure would typically involve the addition of 3-NPH and a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) followed by incubation.[10][18]

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analyte from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Isobutyric acid (derivatized): Monitor a specific precursor-to-product ion transition.

-

This compound (derivatized): Monitor the corresponding transition for the deuterated internal standard.

-

-

4. Data Analysis and Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the data.

-

Determine the concentration of isobutyric acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Diagram 1: Bioanalytical Workflow

Caption: Workflow for the quantification of isobutyric acid in plasma.

Method Validation: Adherence to Regulatory Standards

A bioanalytical method intended for use in regulated studies must be validated according to guidelines from regulatory bodies such as the FDA.[13][14][15][19] The validation process demonstrates that the method is reliable and reproducible for its intended use.

Key Validation Parameters:

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[14]

-

Accuracy and Precision: Assessed by analyzing QC samples at multiple concentration levels over several days. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) of the nominal concentration.[14]

-

Calibration Curve: Demonstrates the relationship between the instrument response and the concentration of the analyte.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: Assesses the impact of the biological matrix on the ionization of the analyte and internal standard.

-

Stability: Evaluates the stability of the analyte in the biological matrix under various storage and processing conditions.

The use of this compound is instrumental in meeting the stringent acceptance criteria for these validation parameters.

Application in Drug Development: A Case Study Perspective

While specific clinical case studies detailing the use of this compound are often proprietary, its application can be illustrated in the context of a hypothetical pharmacokinetic (PK) study.

Scenario: A new drug candidate is known to inhibit a metabolic pathway that may alter gut microbiota composition and, consequently, SCFA production. A clinical study is designed to assess the PK of the drug and its potential impact on systemic levels of isobutyric acid.

Role of this compound:

-

Accurate PK Profiling: The primary bioanalytical method for the drug would likely employ its own stable isotope-labeled internal standard.

-

Biomarker Quantification: To assess the drug's effect on isobutyric acid levels, the validated LC-MS/MS method described above, using this compound as the internal standard, would be employed to analyze plasma samples from subjects at various time points.

-

Data Integrity: The use of the deuterated standard ensures that the measured changes in isobutyric acid concentrations are a true reflection of the drug's pharmacological effect and not an artifact of analytical variability. This is crucial for establishing a reliable pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Diagram 2: Role in a PK/PD Study

Caption: Integration of biomarker analysis into a pharmacokinetic study.

Conclusion: An Indispensable Tool for Modern Research

This compound is more than just a chemical reagent; it is an enabling tool for high-fidelity bioanalysis. Its role as a stable isotope-labeled internal standard is critical for overcoming the challenges of quantifying low-level endogenous compounds in complex biological matrices. By providing a self-validating system that corrects for analytical variability, it ensures the trustworthiness and integrity of data generated in both academic research and regulated drug development. As the focus on the gut microbiome and its metabolic products continues to grow, the importance of precise and accurate quantification of biomarkers like isobutyric acid will only increase, solidifying the essential role of compounds like this compound in advancing our understanding of health and disease.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Bioanalysis Zone. [Link]

-

Mayer, T. S., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. Journal of the American Chemical Society. [Link]

-

Tsikas, D. (2020). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Metabolomics Workbench. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]

-

Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]

-

Al-Lahham, S. H., et al. (2019). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. Metabolites, 9(4), 65. [Link]

-

Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

-

Han, J., et al. (2019). Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. LIPID MAPS. [Link]

-

Wennerberg, J., & Dreisch, K. (2023). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Journal of Labelled Compounds and Radiopharmaceuticals, 66(4-6), 138-144. [Link]

-

Al-Lahham, S. H., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 724. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Jaochico, A., et al. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 25(21), 5172. [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 221-232. [Link]

-

Al-Lahham, S. H., et al. (2021). Recovery and matrix effect of spiked individual SCFAs, BSCFAs and lactate in appropriate matrices. ResearchGate. [Link]

-

Jaochico, A., et al. (2019). A Rapid Derivatization Based Lc–Ms/Ms Method for Quantitation of Short Chain Fatty Acids in Human Plasma and Urine. Taylor & Francis Online. [Link]

-

KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. clearsynth.com [clearsynth.com]

- 5. scispace.com [scispace.com]

- 6. This compound | 223134-74-5 [chemicalbook.com]

- 7. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fda.gov [fda.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. fda.gov [fda.gov]

A Technical Guide to the Synthesis of 2-Methylpropionic-d7 Acid

Executive Summary: 2-Methylpropionic-d7 acid, an isotopically labeled form of isobutyric acid, is a critical tool in pharmaceutical research and analytical chemistry. Its primary application lies in its use as an internal standard for mass spectrometry-based quantification of isobutyric acid and other short-chain fatty acids in biological matrices.[1][2] The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise differentiation from its unlabeled counterpart.[3] This guide details a robust and widely applicable method for the synthesis of this compound, focusing on the deuteration of isobutyric anhydride. It provides a comprehensive, step-by-step protocol, discusses the underlying reaction mechanisms, and outlines essential quality control, safety, and handling procedures tailored for researchers, scientists, and drug development professionals.

Introduction

Chemical Identity and Properties

This compound, also known as Isobutyric-d7 acid, is the deuterated analog of 2-methylpropanoic acid. In this molecule, all seven non-exchangeable hydrogen atoms have been replaced with deuterium.[4][5] The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, creates a molecule with nearly identical chemical properties to the parent compound but with a higher mass.[6] This mass difference is the cornerstone of its utility in analytical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 223134-74-5[4][7] |

| Molecular Formula | C₄HD₇O₂[4] |

| Molecular Weight | 95.15 g/mol [4] |

| Appearance | Colorless liquid |

| Boiling Point | 153-154 °C (for unlabeled)[7] |

| Melting Point | -47 °C (for unlabeled)[7] |

| Isotopic Purity | Typically ≥98 atom % D[5] |

Significance and Applications

The primary significance of deuterated compounds in the pharmaceutical and life sciences stems from the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes involving C-H bond cleavage.[6] This property is leveraged to improve the pharmacokinetic profiles of drugs.[8][9]

However, the most widespread application of this compound is as an internal standard in quantitative mass spectrometry (MS) assays, such as GC-MS and LC-MS.[1][10] When analyzing complex biological samples, an internal standard that co-elutes with the analyte but is mass-distinguishable is added in a known quantity to correct for sample loss during preparation and variations in instrument response.

Overview of Synthetic Strategies

The synthesis of deuterated carboxylic acids can be approached through several routes. One common method involves the use of a Grignard reagent, prepared from a deuterated alkyl halide, which is then reacted with carbon dioxide. Another powerful strategy, and the one detailed in this guide, is the catalytic hydrogen-deuterium (H/D) exchange on a suitable precursor, such as an acid anhydride, using a catalyst and a deuterium source.[11][12] This method is often efficient for achieving high levels of deuterium incorporation across multiple sites.

Synthetic Methodology: Deuteration via Isobutyric Anhydride

This section details a reliable method for the synthesis of this compound starting from isobutyric anhydride.

Principle and Rationale

The core of this synthesis is a base-catalyzed H/D exchange reaction. Isobutyric anhydride is treated with a strong base in the presence of a deuterium source, typically deuterium oxide (D₂O). The base abstracts the α-protons (the proton on the carbon adjacent to the carbonyl group), forming an enolate intermediate. This enolate then quenches with D₂O, replacing the proton with a deuteron. This process is repeated multiple times under equilibrium conditions to achieve exhaustive deuteration at the α-position. The methyl protons, being adjacent to the electron-withdrawing carbonyl group, are also sufficiently acidic to undergo this exchange. Subsequent hydrolysis of the resulting deuterated anhydride yields the final this compound.

The choice of isobutyric anhydride as a starting material is advantageous. Anhydrides are highly reactive and facilitate the enolization process required for H/D exchange.[13][14]

Detailed Experimental Protocol

Reagents and Materials:

| Reagent/Material | CAS Number | Grade | Notes |

|---|---|---|---|

| Isobutyric anhydride | 97-72-3[15] | ≥97% | Starting material. |

| Deuterium oxide (D₂O) | 7789-20-0 | ≥99.8 atom % D | Deuterium source. |

| Sodium deuteroxide (NaOD) | 14609-62-8 | 40 wt. % in D₂O | Base catalyst. |

| Diethyl ether (anhydrous) | 60-29-7 | Reagent | Extraction solvent. |

| Hydrochloric acid (conc.) | 7647-01-0 | Reagent | For acidification. |

| Magnesium sulfate (anhydrous) | 7487-88-9 | Reagent | Drying agent. |

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add isobutyric anhydride (15.8 g, 0.1 mol).

-

Catalyst and Deuterium Source Addition: Add deuterium oxide (50 mL, 2.5 mol) to the flask, followed by the slow addition of a 40 wt. % solution of sodium deuteroxide in D₂O (5 mL). Causality: The use of NaOD in D₂O prevents isotopic dilution from protic sources, maximizing deuterium incorporation.

-

H/D Exchange Reaction: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Maintain reflux for 24-48 hours. Expertise: The extended reflux time is crucial to drive the equilibrium towards complete exchange at all seven positions.

-

Reaction Quench and Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add concentrated hydrochloric acid to neutralize the base and acidify the solution to pH ~1. This step also hydrolyzes the deuterated anhydride to the corresponding carboxylic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Mechanistic Insights

The mechanism involves the reversible formation of an enolate ion. The deuteroxide ion (OD⁻) removes a proton from the α-carbon or the methyl groups of the anhydride. The resulting carbanion is stabilized by resonance with the adjacent carbonyl group. This enolate intermediate is then deuterated by reaction with a D₂O molecule. This cycle repeats until a high level of deuterium incorporation is achieved.

Process Optimization and Troubleshooting

-

Isotopic Purity: To ensure high isotopic purity (>98%), use high-grade D₂O and NaOD. It is critical to use an anhydrous setup and handle reagents under an inert atmosphere (like dry nitrogen or argon) to prevent H/D exchange with atmospheric moisture.[6]

-

Reaction Time: The reaction progress can be monitored by taking small aliquots, quenching them, and analyzing by ¹H NMR to check for the disappearance of the proton signals.

-

Incomplete Reaction: If deuteration is incomplete, the reflux time can be extended, or a stronger base/higher temperature could be cautiously employed.

Characterization and Quality Control

Ensuring the identity, chemical purity, and isotopic enrichment of the final product is a critical, self-validating step.[16]

Spectroscopic Analysis

-

¹H NMR (Proton NMR): In a fully deuterated sample, the characteristic signals for the methine proton (a septet around 2.6 ppm) and the methyl protons (a doublet around 1.2 ppm) of isobutyric acid should be absent or significantly diminished.[17] A small residual peak for the acidic proton may be visible, depending on the solvent.

-

¹³C NMR (Carbon NMR): The spectrum will be similar to unlabeled isobutyric acid, showing three distinct carbon environments.[18] However, the signals for deuterated carbons will appear as multiplets due to C-D coupling and may have slightly different chemical shifts.

-

Mass Spectrometry (MS): This is the definitive technique for confirming deuteration. The molecular ion peak will show a mass shift corresponding to the number of deuterium atoms incorporated. For this compound, the molecular weight is 95.15, a 7-unit increase from the unlabeled compound (MW 88.11).[10]

Determination of Deuterium Incorporation

The level of deuterium enrichment is typically quantified using mass spectrometry or ²H NMR.[16] For MS, the relative intensities of the ion peaks for the fully deuterated species (M+7) and any partially deuterated species (M+1 to M+6) are compared to calculate the isotopic purity.

Table 2: Expected Mass Spectrometry Data

| Species | Expected m/z (EI+) | Notes |

|---|---|---|

| Isobutyric Acid | 88 | Unlabeled compound |

| This compound | 95 | Fully labeled product[10] |

| Precursor/Product Ions | 108/109 (derivatized)[10] | Often derivatized for GC-MS analysis |

Safety, Handling, and Storage

Hazard Identification

-

Isobutyric Anhydride: Corrosive, causes severe skin burns and eye damage.[14] Reacts with water.

-

Sodium Deuteroxide: Corrosive.

-

Deuterated Compounds: While not radioactive, they should be handled with the same care as their non-deuterated analogs.[6] Always consult the Safety Data Sheet (SDS).[6]

Recommended Handling Procedures

All manipulations should be performed in a certified chemical fume hood.[6] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[6]

Long-term Storage and Stability

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] To prevent isotopic dilution from atmospheric moisture, storage under an inert atmosphere (e.g., argon) is recommended, especially for long-term storage or for use as a calibration standard.[5][6]

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the base-catalyzed deuteration of isobutyric anhydride is a highly effective method for producing this valuable analytical standard. The protocol described provides a clear pathway to achieving high yields and excellent isotopic enrichment. Careful attention to anhydrous conditions and thorough characterization of the final product are paramount to ensure its suitability for sensitive applications in research and drug development. This guide provides the foundational knowledge for scientists to confidently produce and utilize this important isotopically labeled compound.

References

- BenchChem. (2025). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.

- Journal of Chemical Physics. (1973). Deuterium isotope exchange between carboxylic acids and hydrogen. AIP Publishing.

- van Gemmeren, M., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv.

- Simson Pharma Limited. (2025). Deuterated Compounds.

- University of Colorado Boulder. (n.d.). Supplementary data on method for analysis of Isobutyrate (iBut).

- Sigma-Aldrich. (n.d.). Butyric-d7 acid.

- Salamandra, LLC. (n.d.). Regulatory Considerations for Deuterated Products.

- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid.

- Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs.

- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid.

- Clearsynth. (n.d.). 2-Methylpropionic Acid-d7.

- ChemicalBook. (2025). This compound.

- CDN Isotopes. (n.d.). This compound.

- Benchchem. (n.d.). Butanoic-d7 acid.

- Cayman Chemical. (n.d.). Butyric Acid-d7.

- ResearchGate. (n.d.). Three main advantages potentially provided by deuterated drugs.

- CymitQuimica. (n.d.). CAS No: 97-72-3: Isobutyric anhydride.

- PubChem - NIH. (n.d.). Isobutyric anhydride.

- Sigma-Aldrich. (n.d.). Isobutyric anhydride 0.97 2-Methylpropionic anhydride.

- Guidechem. (n.d.). Isobutyric anhydride 97-72-3 wiki.

Sources

- 1. Butanoic-d7 acid | 73607-83-7 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 丁酸-d7 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. clearsynth.com [clearsynth.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 223134-74-5 [chemicalbook.com]

- 8. salamandra.net [salamandra.net]

- 9. researchgate.net [researchgate.net]

- 10. usercontent.one [usercontent.one]

- 11. pubs.aip.org [pubs.aip.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. CAS 97-72-3: Isobutyric anhydride | CymitQuimica [cymitquimica.com]

- 14. Isobutyric anhydride | C8H14O3 | CID 7346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 17. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Purity and Isotopic Enrichment of 2-Methylpropionic-d7 Acid

Sources

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 223134-74-5 [amp.chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. This compound | 223134-74-5 [chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. scispace.com [scispace.com]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. researchgate.net [researchgate.net]

- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. almacgroup.com [almacgroup.com]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Deuterated Isobutyric Acid and Its Analogues for Advanced Research and Drug Development

This guide provides an in-depth exploration of deuterated isobutyric acid, offering a technical resource for researchers, chemists, and drug development professionals. We will delve into its structural properties, synthesis, analytical characterization, and critical applications, grounding our discussion in established scientific principles and field-proven methodologies.

Foundational Concepts: Isobutyric Acid and the Principle of Deuteration

Isobutyric acid, systematically named 2-methylpropanoic acid, is a branched-chain saturated fatty acid with the structural formula (CH₃)₂CHCOOH.[1][2][3] It is an isomer of n-butyric acid and serves as a fundamental building block in both biological systems and chemical synthesis.[4]

Deuteration is the process of replacing hydrogen atoms (¹H) in a molecule with their heavier, stable isotope, deuterium (²H or D). This substitution, while seemingly minor, introduces a significant physical change: the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. This increased bond strength is the origin of the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where reactions involving the cleavage of a C-D bond proceed more slowly than the equivalent C-H bond cleavage.[5] It is this principle that underpins the strategic use of deuteration in modern drug development to enhance metabolic stability.[6][7]

Structure and Properties of Deuterated Isobutyric Acid

The most common isotopologue is per-deuterated isobutyric acid, often referred to as isobutyric-d₇ acid . In this molecule, all seven non-labile hydrogen atoms attached to the carbon backbone are replaced with deuterium. The acidic proton on the carboxyl group can also be exchanged but is typically labile in protic solvents.

Structural Comparison:

The primary physical difference lies in the molar mass, which has significant implications for analytical techniques like mass spectrometry.

| Property | Isobutyric Acid | Isobutyric-d₇ Acid | Data Source(s) |

| Chemical Formula | C₄H₈O₂ | C₄HD₇O₂ | [1][8] |

| Molar Mass | 88.11 g/mol | 95.15 g/mol | [2][8] |

| CAS Number | 79-31-2 | 223134-74-5 | [1][8] |

| Boiling Point | ~155 °C | Similar to parent | [1] |

| Acidity (pKa) | ~4.86 | Similar to parent | [1] |

Synthesis and Purification

The synthesis of deuterated isobutyric acid can be approached through several methods. The choice of method often depends on the desired level of deuterium incorporation and the available starting materials.

Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange

This is a common and effective method for achieving high levels of deuteration on carbons adjacent to a carbonyl group and, under harsher conditions, on other aliphatic positions. The mechanism involves the reversible formation of an enol or enolate intermediate in a deuterated acidic medium, which allows for the exchange of α-hydrogens. Further exchange on the methyl groups requires more forcing conditions.

Experimental Protocol: Synthesis of Isobutyric-d₇ Acid

-

Preparation: In a sealed, high-pressure reaction vessel, combine isobutyric acid (1.0 eq) with a solution of 20 wt% Deuterium Sulfate (D₂SO₄) in Deuterium Oxide (D₂O). The use of a deuterated acid in a deuterated solvent is critical to drive the equilibrium towards full exchange.[9]

-

Reaction: Heat the mixture to 95-150 °C. The reaction time is critical and can range from 14 to 48 hours, depending on the desired incorporation.[9] Monitor the reaction progress by taking small aliquots and analyzing via ¹H NMR to observe the disappearance of proton signals.

-

Work-up: After cooling, carefully neutralize the reaction mixture with an anhydrous base (e.g., Na₂CO₃) and extract the deuterated isobutyric acid with an appropriate organic solvent like diethyl ether.

-

Purification: Dry the organic extract over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield high-purity isobutyric-d₇ acid.

-

Validation: Confirm the final product's identity, purity (>98%), and isotopic enrichment (>98%) using NMR and Mass Spectrometry as described in the next section.

Method 2: Synthesis from Deuterated Precursors

An alternative strategy involves using starting materials that are already deuterated. For example, the oxidation of deuterated isobutanol (isobutanol-d₉) provides a more direct, though potentially more expensive, route to the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of deuterated isobutyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the sites and extent of deuteration.

-

¹H NMR (Proton NMR): In a fully deuterated isobutyric-d₇ acid sample, the signals corresponding to the methine proton (a septet around δ 2.1-2.6 ppm) and the methyl protons (a doublet around δ 0.7-1.2 ppm) should be absent or significantly reduced to baseline noise.[10][11] The only remaining significant peak would be the broad singlet for the labile carboxylic acid proton (δ ~12 ppm), although its position is highly dependent on the solvent and concentration.[10] The degree of deuteration can be quantified by comparing the integration of residual proton signals to an internal standard.[12]

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at chemical shifts nearly identical to their proton counterparts, confirming the positions of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry confirms the change in molecular weight due to deuteration.

-

Methodology: The sample is ionized (e.g., via Electrospray Ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting molecular ions is measured. For isobutyric acid, a common ion is the deprotonated molecule [M-H]⁻.

-

Expected Results:

-

Isobutyric Acid: Expected m/z for [C₄H₇O₂]⁻ is ~87.04.

-

Isobutyric-d₇ Acid: Expected m/z for [C₄D₇O₂]⁻ is ~94.09.

-

-

Significance: A clear mass shift of +7 amu provides definitive evidence of successful per-deuteration. This technique is also crucial for tracing the metabolic fate of the molecule in biological systems.[13][14]

Protocol: Sample Preparation for LC-MS Analysis

-

Stock Solution: Prepare a 1 mg/mL stock solution of the deuterated isobutyric acid in a suitable solvent (e.g., methanol or acetonitrile).

-